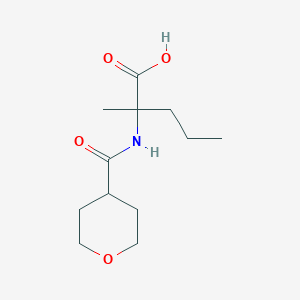![molecular formula C11H12BrNO4 B7557036 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557036.png)
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid, also known as BFA, is a chemical compound that has been extensively studied for its potential therapeutic properties. It belongs to the class of amino acids and is a derivative of furan.
Mecanismo De Acción
The exact mechanism of action of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid in lab experiments is its specificity. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it a useful tool for studying various cellular processes. However, one of the main limitations of using 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid is its potential toxicity. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid. One area of research is the development of novel 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid derivatives with improved therapeutic properties. Another area of research is the investigation of the potential use of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid and its potential side effects.
Métodos De Síntesis
The synthesis of 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid involves the reaction of 5-bromofuran-2-carboxylic acid with cyclopropylmethylamine. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques. The purity and yield of the final product depend on the reaction conditions and purification techniques used.
Aplicaciones Científicas De Investigación
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[(5-bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c12-9-4-3-8(17-9)11(16)13(6-10(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSMKDAKJKGYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromofuran-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[(2-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556962.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)

![2-[[2-(4-Chlorophenyl)acetyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557019.png)

![2-[[Cyclohexyl(methyl)sulfamoyl]-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557042.png)
![2-[Cyclopropylmethyl(1,4-dioxane-2-carbonyl)amino]acetic acid](/img/structure/B7557050.png)
![2-[Cyclopropylmethyl(pyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557057.png)